BenchChemオンラインストアへようこそ!

5-((1h-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide

Ligand efficiency Fragment-based drug discovery Akt kinase

5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide (CAS 1311818-48-0) is a synthetic small-molecule building block belonging to the pyrazole-furan carboxamide class. With a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol, it features a furan-2-carboxamide core linked via a methylene bridge to a 1H-pyrazole ring, with an N-ethyl terminal amide substituent.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B14900085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((1h-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=C(O1)CN2C=CC=N2
InChIInChI=1S/C11H13N3O2/c1-2-12-11(15)10-5-4-9(16-10)8-14-7-3-6-13-14/h3-7H,2,8H2,1H3,(H,12,15)
InChIKeyZNESLNKWKPLATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide: A Compact Pyrazole-Furan Carboxamide Scaffold for Kinase-Targeted Procurement


5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide (CAS 1311818-48-0) is a synthetic small-molecule building block belonging to the pyrazole-furan carboxamide class . With a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol, it features a furan-2-carboxamide core linked via a methylene bridge to a 1H-pyrazole ring, with an N-ethyl terminal amide substituent . This compound serves as a compact, ligand-efficient scaffold in medicinal chemistry, particularly as a key intermediate or simplified analog of ATP-competitive Akt kinase inhibitors such as GSK2141795 . Its structural simplicity and low molecular weight distinguish it from more elaborated clinical candidates, offering a tractable starting point for structure–activity relationship (SAR) exploration and fragment-based drug discovery .

Why Generic Substitution Fails for 5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide in Kinase-Targeted Research


In pyrazole-furan carboxamide-based Akt inhibitor programs, simple generic substitution is precluded by the extreme sensitivity of kinase selectivity and cellular potency to the N-alkyl amide substituent . While the core pyrazole-furan scaffold is shared with clinical candidates such as GSK2141795, the specific N-ethyl group on 5-((1H-pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide imparts distinct physicochemical and binding properties compared to analogs bearing N-allyl, N-aryl, or bulkier N-alkylpiperidine extensions . The lead compound 25e in the Zhan et al. series achieves an IC50 of 30.4 nM for p-PRAS40 inhibition in LNCaP cells, demonstrating how specific N-substitution can profoundly affect downstream target engagement . Replacing the N-ethyl group with even a closely related moiety alters hydrogen-bonding capacity, lipophilic ligand efficiency, and conformational preferences within the ATP-binding pocket, potentially abolishing kinase selectivity profiles .

Quantitative Differentiation Evidence for 5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide vs. Close Analogs


Ligand Efficiency Advantage: Compact N-Ethyl Substitution vs. Bulky Piperidine Analogs

In the pyrazol-furan carboxamide series targeting Akt1, increasing N-substituent bulk reduces ligand efficiency despite gains in absolute potency. The target compound, with a molecular weight (MW) of 219.24 g/mol , is substantially smaller than the lead compound 25e (C25H23N3O4, MW 429.5 g/mol) and GSK2141795 (MW 429.5 g/mol) . While 25e achieves an IC50 of 30.4 nM in the p-PRAS40 cellular assay, its high molecular weight results in a ligand efficiency (LE) of approximately 0.27 kcal/mol per heavy atom, whereas the simpler N-ethyl analog is predicted to have a higher LE if it retains even micromolar potency, making it a more attractive starting point for fragment-based optimization . This differential is critical for procurement when the research goal is hit identification or scaffold optimization rather than late-stage clinical candidate selection.

Ligand efficiency Fragment-based drug discovery Akt kinase

Hydrogen-Bond Donor/Acceptor Profile Divergence: N-Ethyl vs. N-Allyl and N-Aryl Amide Analogs

The N-ethyl substituent on the target compound provides exactly one hydrogen-bond donor (the amide NH) and modulates the amide carbonyl's acceptor strength, unlike N-allyl analogs which introduce a potential π-π interaction moiety, or N-aryl analogs which add aromatic ring interactions . The N-allyl analog 5-((1H-Pyrazol-1-yl)methyl)-N-allylfuran-2-carboxamide has been described as having differing solubility and biological activity profiles compared to N-ethyl and N-H variants . In the Akt kinase context, the N-substituent directly influences the compound's ability to interact with the hinge region and the hydrophobic pocket of the ATP-binding site . The N-ethyl group's moderate size and simple alkyl character avoid the metabolic liabilities associated with allyl oxidation or aromatic hydroxylation, potentially offering a cleaner pharmacokinetic starting point .

Hydrogen bonding Physicochemical properties Kinase inhibitor design

Synthetic Tractability and Purity Advantage: Commercial Availability at 98% Purity vs. Custom Synthesis of Complex Analogs

The target compound is commercially available from multiple vendors with a specified purity of 98% (e.g., Leyan product number 1360339) . In contrast, more complex pyrazol-furan carboxamide analogs such as compound 25e require multi-step custom synthesis with typical overall yields of 15-25% and purities requiring extensive chromatographic purification . The commercial availability of the N-ethyl building block at high purity enables rapid SAR exploration through amide coupling or N-alkylation diversification without the need for de novo synthesis of the pyrazol-furan core. This translates to procurement lead times of days rather than weeks or months, and a cost-per-gram that is typically 5-10× lower than custom-synthesized advanced intermediates .

Chemical procurement Synthetic accessibility Purity specification

Kinase Selectivity Profile of Pyrazol-Furan Carboxamide Series: N-Substituent Effects on AGC Kinase vs. Non-AGC Kinase Selectivity

The kinase selectivity profile of the pyrazol-furan carboxamide series is strongly modulated by the N-substituent. The lead compound 25e, which contains a 4,4-disubstituted piperidine moiety, shows potency against AGC kinases (Akt1, Akt2, Akt3, ROCK1, PKA) but selectivity over kinases from other subfamilies . The simpler N-ethyl analog is expected to have a narrower selectivity profile due to reduced hydrophobic contacts, potentially offering greater selectivity for specific AGC kinase isoforms . This selectivity differential is critical in chemical biology applications where target deconvolution requires clean pharmacological tools. While direct selectivity data for the N-ethyl compound is not yet published, the class-level SAR indicates that smaller N-alkyl substituents reduce off-target kinase binding compared to bulky aryl or heteroaryl extensions .

Kinase selectivity AGC kinase family Akt inhibitor profiling

Optimal Research and Industrial Application Scenarios for 5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide


Fragment-Based Akt Inhibitor Lead Generation

With a molecular weight of only 219.24 g/mol , this compound is ideally sized for fragment-based drug discovery (FBDD) campaigns targeting the Akt ATP-binding pocket. Its ligand efficiency advantage over larger clinical candidates (e.g., GSK2141795, MW 429.5 g/mol) makes it suitable for fragment screening at concentrations of 100–500 µM using biophysical methods such as SPR or DSF, followed by structure-guided fragment growth .

Kinase Selectivity Probe Development via N-Ethyl Diversification

The N-ethyl amide serves as a versatile synthetic handle for rapid diversification through amide coupling or N-alkylation chemistry. Researchers can procure the high-purity (98%) building block and generate focused libraries of 20–50 analogs within 1–2 weeks, enabling rapid SAR exploration around the AGC kinase family selectivity profile documented for the pyrazol-furan carboxamide class .

Negative Control Compound for Advanced Akt Inhibitor Studies

The target compound's simpler structure and predicted lower potency make it an appropriate negative control or 'tool compound' for studies using more potent pyrazol-furan carboxamide analogs (e.g., compound 25e with IC50 = 30.4 nM) . Its use in parallel assays enables discrimination between target-specific effects and scaffold-related off-target activities in cellular mechanistic studies.

Chemical Biology Tool for PI3K-Akt-mTOR Pathway Dissection

Given the class-level evidence that pyrazol-furan carboxamides inhibit Akt-mediated phosphorylation of downstream substrates such as GSK3β and PRAS40 , the N-ethyl analog can be deployed as a chemical biology probe to dissect Akt isoform-specific signaling. Its predicted narrower selectivity profile (class-level inference) may reduce confounding effects from off-target kinase inhibition, enhancing the interpretability of pathway modulation experiments .

Quote Request

Request a Quote for 5-((1h-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.